molecular formula C17H16N2O2 B11698031 (E)-N'-cinnamoyl-3-methylbenzohydrazide

(E)-N'-cinnamoyl-3-methylbenzohydrazide

Katalognummer: B11698031
Molekulargewicht: 280.32 g/mol
InChI-Schlüssel: KWXTUZGGRZPSGU-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide functional group attached to a phenylpropene backbone, with a 3-methylbenzoyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE typically involves the reaction of 3-methylbenzoyl chloride with 3-phenylprop-2-en-1-amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with hydrazine hydrate to form the final product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides.

Wissenschaftliche Forschungsanwendungen

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE
  • (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZINE
  • (2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZONE

Uniqueness

(2E)-N’-[(E)-3-METHYLBENZOYL]-3-PHENYLPROP-2-ENEHYDRAZIDE is unique due to its specific substitution pattern and the presence of both hydrazide and phenylpropene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H16N2O2

Molekulargewicht

280.32 g/mol

IUPAC-Name

3-methyl-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C17H16N2O2/c1-13-6-5-9-15(12-13)17(21)19-18-16(20)11-10-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b11-10+

InChI-Schlüssel

KWXTUZGGRZPSGU-ZHACJKMWSA-N

Isomerische SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)/C=C/C2=CC=CC=C2

Kanonische SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C=CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.